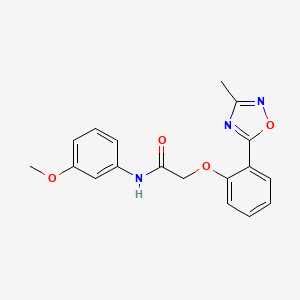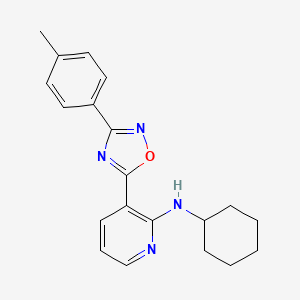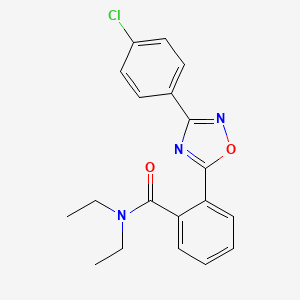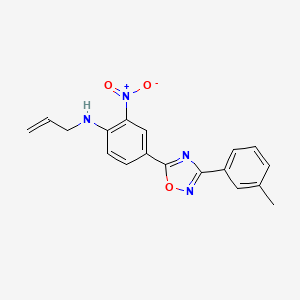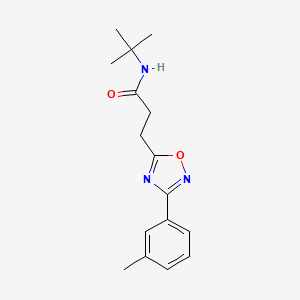
N-(tert-butyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-3-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as 'OTPB', is a chemical compound that belongs to the class of oxadiazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry.
Aplicaciones Científicas De Investigación
OTPB has been extensively studied for its potential applications in medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, OTPB has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It acts by inhibiting the growth and proliferation of cancer cells through the induction of apoptosis and cell cycle arrest. OTPB also exhibits anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
In materials science, OTPB has been used as a building block for the synthesis of various functional materials, including fluorescent dyes, liquid crystals, and polymers. It exhibits excellent thermal stability and photoluminescence properties, making it a promising candidate for the development of optoelectronic devices such as OLEDs and sensors.
In biochemistry, OTPB has been used as a probe for the detection and quantification of various biomolecules, including proteins, nucleic acids, and carbohydrates. It acts by selectively binding to the target biomolecule and emitting fluorescence signals, allowing for sensitive and specific detection.
Mecanismo De Acción
The mechanism of action of OTPB is not fully understood, but it is believed to act by inhibiting various enzymatic pathways involved in cancer cell growth and proliferation. It has been shown to inhibit the activities of various kinases, including PI3K, Akt, and mTOR, which are involved in the regulation of cell survival and proliferation. OTPB also inhibits the expression of various pro-inflammatory cytokines, including TNF-α and IL-6, which are involved in the pathogenesis of inflammatory diseases.
Biochemical and Physiological Effects:
OTPB exhibits various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, OTPB exhibits antioxidant and anti-inflammatory properties, which can protect cells from oxidative stress and inflammation. At high concentrations, OTPB exhibits cytotoxic and pro-apoptotic effects, which can induce cell death and inhibit cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
OTPB has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and purified using standard chromatographic techniques. However, OTPB also has some limitations, including its relatively low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research and development of OTPB, including:
1. Optimization of the synthesis method to improve the yield and purity of OTPB.
2. Investigation of the structure-activity relationship of OTPB to identify more potent and selective analogs.
3. Evaluation of the pharmacokinetics and pharmacodynamics of OTPB in animal models to determine its efficacy and safety in vivo.
4. Development of novel drug delivery systems for OTPB to improve its bioavailability and efficacy in vivo.
5. Investigation of the potential applications of OTPB in other fields, including materials science and biochemistry.
In conclusion, OTPB is a promising compound with potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of OTPB and to develop more effective and selective analogs for various applications.
Métodos De Síntesis
The synthesis of OTPB involves the reaction of tert-butylamine with m-tolyl hydrazine to form the intermediate product, which is then reacted with 3-bromo propionyl chloride to yield OTPB. The reaction is carried out in the presence of a base such as triethylamine and an organic solvent such as dichloromethane or chloroform. The yield of OTPB can be improved by optimizing the reaction conditions, including temperature, time, and reactant concentration.
Propiedades
IUPAC Name |
N-tert-butyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-6-5-7-12(10-11)15-17-14(21-19-15)9-8-13(20)18-16(2,3)4/h5-7,10H,8-9H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNRTPDTEKLFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-chlorophenyl)methyl]-2-(N-methyl4-chlorobenzenesulfonamido)acetamide](/img/structure/B7697336.png)
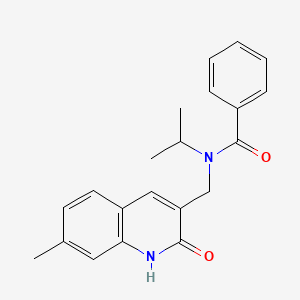
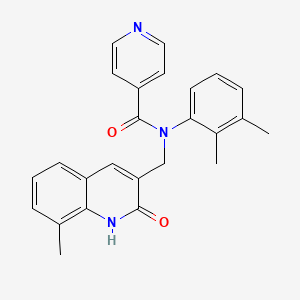
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7697345.png)
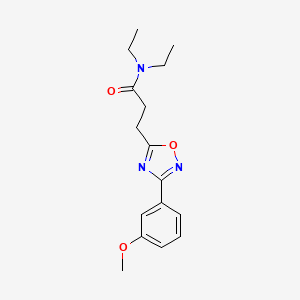
![3-(4-fluorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697363.png)
